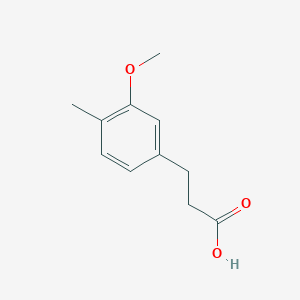

3-(3-Methoxy-4-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEHNTZXCROZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390357 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-60-4 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(3-Methoxy-4-methylphenyl)propanoic acid" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxy-4-methylphenyl)propanoic acid

Introduction

This compound is a substituted propanoic acid derivative that holds potential as a key intermediate and building block in the development of complex organic molecules, including pharmacologically active compounds. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers a unique scaffold for further chemical modification. This guide provides an in-depth analysis of viable and robust synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most effective routes.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several classic and modern organic reactions. The choice of pathway often depends on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions or reagents. This guide will focus on three primary, field-proven strategies:

-

The Perkin Reaction followed by Catalytic Hydrogenation: A classic route involving the formation of a cinnamic acid intermediate.

-

The Malonic Ester Synthesis: A versatile and reliable method for carbon chain extension to form a carboxylic acid.

-

The Heck Reaction: A modern, palladium-catalyzed cross-coupling approach.

Pathway 1: Perkin Reaction and Subsequent Reduction

This two-step pathway is a robust and well-established method. It begins with the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid (a cinnamic acid derivative), which is then reduced to the desired saturated propanoic acid.[1]

Conceptual Workflow

The logical flow of this pathway involves creating a carbon-carbon double bond via the Perkin reaction and then selectively reducing it.

Caption: Workflow for the Malonic Ester Synthesis pathway.

Mechanism and Experimental Logic

Step 1: Enolate Formation and Alkylation: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a nucleophilic enolate. [2]Using sodium ethoxide as the base and ethanol as the solvent prevents transesterification with the ethyl esters. [3]This enolate then undergoes an Sₙ2 reaction with a suitable electrophile, in this case, 3-Methoxy-4-methylbenzyl halide. [2][4] Step 2: Hydrolysis and Decarboxylation: The resulting dialkylated ester is then subjected to acidic hydrolysis, which converts both ester groups into carboxylic acids, forming an intermediate malonic acid derivative. [2]Being a β-dicarboxylic acid, this intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product. [5] Experimental Protocol

-

Enolate Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.05 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise while stirring.

-

Alkylation: After enolate formation is complete (typically after 30-60 minutes of stirring), add 3-Methoxy-4-methylbenzyl chloride or bromide (1.0 eq) dropwise. The reaction is often heated to reflux for several hours to ensure complete Sₙ2 reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-methoxy-4-methylbenzyl)malonate.

-

Hydrolysis and Decarboxylation: Combine the crude intermediate with an aqueous acid solution (e.g., 20% H₂SO₄ or HCl). Heat the mixture to reflux for several hours. This single step accomplishes both the hydrolysis of the esters and the decarboxylation of the resulting diacid.

-

Final Purification: Cool the reaction mixture. The product may crystallize out or can be extracted with an organic solvent. Wash the organic extract, dry it, and remove the solvent. The final product can be purified by recrystallization.

Pathway 3: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. [6]For this synthesis, an aryl halide (1-halo-3-methoxy-4-methylbenzene) can be coupled with an acrylate ester, followed by hydrolysis and reduction.

Conceptual Workflow

This modern approach uses organometallic catalysis to form the key carbon-carbon bond, offering a different strategic entry to the cinnamic acid scaffold.

Sources

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. askthenerd.com [askthenerd.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(3-Methoxy-4-methylphenyl)propanoic Acid: Synthesis, Characterization, and Properties

This technical guide provides a comprehensive overview of 3-(3-Methoxy-4-methylphenyl)propanoic acid, a substituted phenylpropanoic acid of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of this compound in commercial catalogs and public chemical databases, this guide focuses on a reliable, multi-step synthetic pathway, starting from readily available precursors. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility.

Compound Identification and Structure

The target compound, This compound , is a derivative of phenylpropanoic acid with a methoxy group at the 3-position and a methyl group at the 4-position of the benzene ring.

IUPAC Name: this compound

Chemical Structure:

A more detailed 2D representation is as follows:

Table 1: Compound Identifiers and Physicochemical Properties (Predicted)

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | (Calculated) |

| Molecular Weight | 194.23 g/mol | (Calculated) |

| CAS Number | Not assigned | N/A |

Strategic Synthesis Pathway

The synthesis of this compound can be achieved through a robust two-step sequence starting from the corresponding benzaldehyde. This pathway involves a Perkin reaction to generate the α,β-unsaturated cinnamic acid derivative, followed by a catalytic hydrogenation to saturate the double bond.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic route from 3-methoxy-4-methylbenzaldehyde to the target compound.

Synthesis of the Precursor: 3-Methoxy-4-methylbenzaldehyde

The starting material, 3-methoxy-4-methylbenzaldehyde, is not widely available commercially but can be synthesized from 3-hydroxy-4-methylbenzaldehyde.

Protocol 1: Methylation of 3-hydroxy-4-methylbenzaldehyde [1]

-

Rationale: A simple Williamson ether synthesis is employed to methylate the phenolic hydroxyl group. Dimethyl sulfate is a potent and efficient methylating agent for this purpose. The reaction is performed under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Step-by-Step Methodology:

-

Dissolve 10.6 g of 3-hydroxy-4-methylbenzaldehyde in 60 mL of 2 N sodium hydroxide solution in a flask equipped with a stirrer.

-

Warm the solution to 40-45°C.

-

Add 15.9 g of dimethyl sulfate dropwise over 10 minutes, maintaining the temperature.

-

Stir the mixture at the same temperature for 1 hour.

-

Cool the reaction mixture to 20°C and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize from n-hexane to obtain pure 3-methoxy-4-methylbenzaldehyde as colorless needles.

-

Core Synthesis Protocol: this compound

This section details the conversion of 3-methoxy-4-methylbenzaldehyde to the target propanoic acid.

Step 1: Perkin Reaction to 3-(3-Methoxy-4-methylphenyl)propenoic Acid

-

Rationale: The Perkin reaction is a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4] It involves the condensation of the aldehyde with an acid anhydride in the presence of a weak base. Acetic anhydride serves as both the reactant and the solvent, while triethylamine acts as the base to generate the enolate of the anhydride.

-

Protocol 2: Perkin Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 8.6 g of 3-methoxy-4-methylbenzaldehyde, 15 mL of acetic anhydride, and 7.5 mL of triethylamine.

-

Heat the mixture at reflux for 5 hours.

-

Allow the mixture to cool to room temperature and then pour it into 100 mL of cold water.

-

Stir vigorously until the excess acetic anhydride is hydrolyzed.

-

Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3-methoxy-4-methylphenyl)propenoic acid.

-

Step 2: Catalytic Hydrogenation to this compound

-

Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of an alkene to an alkane.[5] Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

-

Protocol 3: Catalytic Hydrogenation

-

In a hydrogenation flask, dissolve the 3-(3-methoxy-4-methylphenyl)propenoic acid obtained from the previous step in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (approximately 5% by weight of the substrate).

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.

-

Diagram 2: Key Steps in the Synthesis

Caption: Detailed workflow of the two-step synthesis.

Characterization and Data

As this compound is not well-documented, the following characterization data are predicted based on the expected structure. Researchers who synthesize this compound are encouraged to perform full analytical characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.2 ppm), two methylene groups of the propanoic acid chain (triplets, ~2.6 and ~2.9 ppm), carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Aromatic carbons, methoxy carbon (~55 ppm), methyl carbon (~16 ppm), methylene carbons, and a carboxylic acid carbonyl carbon (~179 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-H stretches from aromatic and aliphatic groups, and C-O stretch from the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 194.23. |

Potential Applications

Substituted phenylpropanoic acids are a well-established class of compounds in medicinal chemistry. For example, some derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound may offer unique pharmacological properties, making it a target for screening in various biological assays, particularly in the development of new anti-inflammatory or analgesic agents.

Conclusion

This technical guide provides a comprehensive pathway for the synthesis and characterization of this compound. By detailing a reliable synthetic route, this document empowers researchers to access this compound for further investigation in drug discovery and other scientific endeavors. The emphasis on the rationale behind the chosen protocols aims to facilitate successful and reproducible execution in the laboratory.

References

- Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.

- Fuganti, C., & Serra, S. (2000). Baker's yeast-mediated enantioselective synthesis of the bisabolane sesquiterpenes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3758-3764.

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.

- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

-

Wikipedia contributors. (2023). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Phenylpropanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 3-(Aryl)propanoic Acids: A Technical Guide for Researchers

An In-depth Examination of 3-(3-Methoxy-4-methylphenyl)propanoic Acid and its Structural Analogs

For researchers and scientists in drug development and chemical synthesis, the nuanced world of substituted phenylpropanoic acids presents a landscape rich with potential. These structures serve as critical building blocks and pharmacophores in a variety of therapeutic agents. This guide focuses on the technical intricacies of a specific, yet elusive, member of this family: This compound . While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this guide will provide a comprehensive overview of its predicted properties, a plausible synthetic pathway, and an in-depth look at its closely related and commercially available structural isomers. By understanding the established chemistry of its analogs, we can extrapolate key insights relevant to the synthesis and potential applications of this target compound.

Compound Identification and Physicochemical Properties

A precise CAS (Chemical Abstracts Service) number for "this compound" remains unlisted in prominent public databases. However, the closely related analog, 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid , is documented in PubChem (CID 134613473), suggesting the potential for the target molecule's existence as a synthetic intermediate.[1] For the purpose of this guide, we will extrapolate the expected properties of our target compound and draw comparisons with its well-characterized isomers.

| Property | 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid[1] | 3-(4-Methoxyphenyl)propanoic acid[2][3] | 3-(3-Methoxyphenyl)propanoic acid[4] | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid[5] |

| CAS Number | Not available | 1929-29-9, 25173-37-9 | 10516-71-9 | 1135-23-5 |

| Molecular Formula | C12H14O4 | C10H12O3 | C10H12O3 | C10H12O4 |

| Molecular Weight | 222.24 g/mol | 180.20 g/mol | 180.20 g/mol | 196.20 g/mol |

| XLogP3-AA | 1.9 | 1.9 | Not available | Not available |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 3 | 3 | 4 |

| Rotatable Bond Count | 5 | 4 | 4 | 4 |

These data highlight the subtle yet significant differences in physicochemical properties that arise from minor positional changes of the substituent groups on the phenyl ring. These differences can influence solubility, crystal packing, and biological activity.

Synthesis and Mechanistic Considerations

The synthesis of 3-phenylpropanoic acids typically involves the reduction of a corresponding cinnamic acid derivative. This well-established methodology can be adapted for the synthesis of our target compound, this compound.

Proposed Synthetic Workflow

The following protocol is a proposed, logical pathway for the synthesis of this compound, based on established chemical principles for similar molecules.[6]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid (Cinnamic Acid Derivative)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylbenzaldehyde and a 1.2 molar equivalent of malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid. The precipitated product is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the purified cinnamic acid derivative.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Pyridine acts as both the solvent and a basic catalyst, while piperidine is a more potent basic catalyst that facilitates the deprotonation of malonic acid, initiating the condensation with the aldehyde.

Step 2: Synthesis of this compound

-

Hydrogenation Setup: In a hydrogenation vessel, dissolve the synthesized 3-(3-Methoxy-4-methylphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of 10% Palladium on carbon (Pd/C).

-

Reaction: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be further purified by recrystallization.

Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of alkenes. The palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the double bond of the cinnamic acid derivative, facilitating the addition of hydrogen across the double bond.

Applications in Drug Development and Research

While specific applications for this compound are not documented, the broader class of phenylpropanoic acids is of significant interest in medicinal chemistry.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a propanoic acid scaffold. The phenylpropanoic acid moiety is a key structural feature for interaction with cyclooxygenase (COX) enzymes.[7]

-

Metabolic Research: Derivatives such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, have been studied for their effects on muscle function and metabolic health.[8]

-

Chemical Building Blocks: These molecules serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[9] Their carboxylic acid and phenyl ring functionalities allow for a wide range of chemical modifications.

The following diagram illustrates a potential, generalized signaling pathway that could be influenced by phenylpropanoic acid derivatives, based on their known anti-inflammatory properties.

Caption: Generalized mechanism of action for NSAIDs based on the phenylpropanoic acid scaffold.

Conclusion

While "this compound" may not be a commonly cataloged chemical, a thorough understanding of its structural isomers and established synthetic methodologies provides a robust framework for its synthesis and potential exploration. For researchers in drug discovery and organic synthesis, the ability to logically design synthetic pathways for novel compounds based on the well-documented chemistry of their analogs is a critical skill. The information presented in this guide serves as a foundational resource for scientists looking to explore the chemical space of substituted phenylpropanoic acids.

References

-

PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

-

PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 3. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. guidechem.com [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 3-(3-Methoxy-4-methylphenyl)propanoic Acid: A Technical Overview

Abstract: This technical guide addresses the spectroscopic characterization of the organic compound 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS No. 67199-60-4). A comprehensive search for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data has been conducted. This document outlines the findings of this search and provides a structural overview of the molecule.

Introduction

This compound is a carboxylic acid derivative with a substituted phenyl ring. The precise arrangement of the methoxy and methyl groups on the aromatic ring, in conjunction with the propanoic acid side chain, gives rise to a unique chemical structure that can be elucidated through various spectroscopic techniques. Spectroscopic data is fundamental for confirming the identity, purity, and structure of synthesized compounds in research and is a critical component of quality control in drug development and manufacturing.

Molecular Structure

To provide a framework for the discussion of potential spectroscopic data, the molecular structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Search

A thorough investigation was conducted to obtain experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, utilizing its CAS number (67199-60-4) and chemical name across various scientific databases and literature repositories.

Despite these extensive efforts, publicly available, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound could not be located. The search results primarily consisted of listings from chemical suppliers and references to structurally similar but distinct compounds.

Conclusion

The creation of an in-depth technical guide on the core spectroscopic data of this compound is currently impeded by the lack of available experimental NMR, IR, and MS spectra in the public domain. While the molecular structure is known, the absence of empirical data prevents a detailed analysis and interpretation of its spectroscopic characteristics.

For researchers, scientists, and drug development professionals requiring this information, it would be necessary to synthesize or acquire a sample of this compound and perform the requisite spectroscopic analyses.

References

Due to the absence of specific data, no references for experimental spectra can be provided at this time.

An In-depth Technical Guide to the Potential Therapeutic Targets of Substituted Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylpropanoic acids represent a versatile chemical scaffold that has given rise to a multitude of clinically significant therapeutic agents. While the anti-inflammatory properties of arylpropanoic acids, such as ibuprofen, are widely recognized through their inhibition of cyclooxygenase (COX) enzymes, the therapeutic landscape of this compound class is considerably broader. This technical guide provides a comprehensive exploration of the diverse molecular targets of substituted phenylpropanoic acids, extending beyond their classical anti-inflammatory role. We delve into the molecular mechanisms of action and provide detailed, field-proven experimental protocols for the identification and characterization of these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of phenylpropanoic acid derivatives for a range of therapeutic applications, from metabolic diseases and diabetic complications to cancer.

Introduction: The Expanding Therapeutic Utility of the Phenylpropanoic Acid Scaffold

The phenylpropanoic acid core, characterized by a phenyl ring linked to a propanoic acid moiety, is a privileged scaffold in medicinal chemistry. Its structural simplicity and amenability to chemical modification have allowed for the development of compounds with a wide array of pharmacological activities.[1] The initial success of this scaffold was firmly rooted in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] However, extensive research has unveiled a much richer pharmacology, with substituted phenylpropanoic acids demonstrating potent and selective activity at a variety of G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes. This guide will systematically explore these key therapeutic targets, providing the foundational knowledge and practical methodologies to empower further discovery and development in this exciting area of research.

Cyclooxygenase (COX) Inhibition: The Archetypal Mechanism

The most well-established therapeutic action of a subset of substituted phenylpropanoic acids, particularly the 2-arylpropionic acids (profens), is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

Mechanism of Action

Phenylpropanoic acid-based NSAIDs typically act as competitive inhibitors of COX enzymes. The carboxylic acid moiety of these compounds forms a critical interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[6] This interaction, along with hydrophobic interactions between the phenyl group and the enzyme's hydrophobic channel, blocks the entry of arachidonic acid into the active site, thereby preventing prostaglandin synthesis.[6] The differential inhibition of COX-1 and COX-2 isoforms is a key determinant of the therapeutic efficacy and side-effect profile of these drugs.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.[7][8]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, heme, and the colorimetric probe in each well of a 96-well plate.

-

Add the test compound at various concentrations or a vehicle control (DMSO) to the appropriate wells.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes.

-

The rate of color development is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Peroxisome Proliferator-Activated Receptors (PPARs): Modulators of Metabolism

Substituted phenylpropanoic acids have emerged as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[9][10][11] There are three main PPAR subtypes: PPARα, PPARγ, and PPARδ.

Mechanism of Action

As ligand-activated transcription factors, PPARs form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change that leads to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11] This process initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.[12] Phenylpropanoic acid derivatives can act as agonists for individual PPAR subtypes or as dual/pan agonists, offering a range of therapeutic possibilities for metabolic disorders.[9][13][14]

Experimental Protocol: PPAR Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to determine the agonist activity of test compounds on PPAR subtypes.[15][16][17]

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the ligand-binding domain (LBD) of the PPAR subtype of interest fused to the GAL4 DNA-binding domain (DBD).

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Co-transfect the mammalian cells with the PPAR-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Plate the transfected cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control) and a vehicle control (DMSO).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Calculate the fold activation relative to the vehicle control for each concentration of the test compound.

-

Determine the EC50 value by plotting the fold activation against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

G-Protein Coupled Receptors (GPCRs): Novel Avenues for Diabetes Treatment

A significant area of research for substituted phenylpropanoic acids has been their activity as agonists for free fatty acid receptors (FFARs), a class of GPCRs. Specifically, GPR40 (FFAR1) and GPR120 (FFAR4) have been identified as key targets for the treatment of type 2 diabetes.[15][16][18][19]

GPR40 (FFAR1) Agonism

GPR40 is highly expressed in pancreatic β-cells and its activation by medium- to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[16] Phenylpropanoic acid derivatives have been developed as potent and selective GPR40 agonists, offering a novel therapeutic strategy for type 2 diabetes.[15][20][21]

Mechanism of Action

Activation of GPR40 by an agonist leads to the coupling of the Gαq/11 subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the potentiation of insulin secretion from pancreatic β-cells in the presence of elevated glucose levels.

Experimental Protocol: GPR40 Calcium Flux Assay

This protocol describes a fluorescent-based assay to measure the agonist-induced increase in intracellular calcium in cells expressing GPR40.[18][22]

Materials:

-

Mammalian cell line stably expressing GPR40 (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Test compounds dissolved in DMSO.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

-

Plate the GPR40-expressing cells in the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 1 hour at 37°C in the presence of probenecid.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

-

Measure the baseline fluorescence for a short period.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

Analyze the data by calculating the peak fluorescence response over baseline for each concentration.

-

Determine the EC50 value by plotting the response against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

GPR120 (FFAR4) Agonism

GPR120 is another GPCR activated by long-chain fatty acids and is expressed in various tissues, including adipocytes and macrophages.[19] Its activation has been linked to improved insulin sensitivity and anti-inflammatory effects, making it an attractive target for type 2 diabetes and metabolic syndrome. Phenylpropanoic acid derivatives have also been identified as agonists of GPR120.[19]

The experimental protocol for assessing GPR120 agonism is similar to that of GPR40, typically involving a calcium flux assay or a reporter gene assay in cells expressing the GPR120 receptor. [11][23]

Aldose Reductase (ALR2) Inhibition: A Target for Diabetic Complications

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[24][25] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[7][26] Substituted phenylpropanoic acids have been investigated as inhibitors of aldose reductase.[24]

Mechanism of Action

Phenylpropanoic acid-based inhibitors of ALR2 typically bind to the active site of the enzyme, preventing the reduction of glucose to sorbitol.[24] The carboxylic acid moiety is often a key pharmacophoric feature, interacting with key residues in the active site. By inhibiting ALR2, these compounds can reduce the accumulation of sorbitol and mitigate the downstream cellular stress associated with the overactivation of the polyol pathway.

Experimental Protocol: Aldose Reductase Enzymatic Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of test compounds against aldose reductase.[1][25][27]

Materials:

-

Purified recombinant human aldose reductase.

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).

-

NADPH (cofactor).

-

DL-glyceraldehyde (substrate).

-

Test compounds dissolved in DMSO.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer.

Procedure:

-

In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer and NADPH.

-

Add the test compound at various concentrations or a vehicle control (DMSO).

-

Add the aldose reductase enzyme and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of decrease in absorbance is proportional to the aldose reductase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Emerging and Other Potential Therapeutic Targets

The versatility of the phenylpropanoic acid scaffold has led to the exploration of its activity against a number of other therapeutic targets.

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD+-dependent deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Some substituted phenylpropanoic acid derivatives have shown potential as SIRT2 inhibitors, suggesting a possible role in cancer therapy.[28]

Experimental validation of SIRT2 inhibition typically involves a fluorometric assay that measures the deacetylation of a fluorogenic substrate. [4][24]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Certain phenylpropanoic acid derivatives have been investigated for their ability to inhibit EGFR signaling.[28]

EGFR inhibition is commonly assessed using kinase assays that measure the phosphorylation of a substrate peptide or protein. [6][9]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Interaction

3-Phenylpropionic acid has been shown to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid β-oxidation. While not a direct therapeutic target for inhibition, understanding this interaction is important in the context of the overall metabolic fate and potential off-target effects of phenylpropanoic acid derivatives.[29]

MCAD activity can be measured using an electron transfer flavoprotein (ETF) reduction assay. [30][31]

Data Presentation and Interpretation

For all the assays described, it is crucial to present the data in a clear and standardized format to allow for meaningful comparison and interpretation.

Table 1: Example Data Summary for a Phenylpropanoic Acid Derivative

| Target | Assay Type | Endpoint | Value (µM) |

| COX-1 | Enzymatic Inhibition | IC50 | 15.2 |

| COX-2 | Enzymatic Inhibition | IC50 | 1.8 |

| PPARα | Reporter Gene | EC50 | 0.5 |

| PPARγ | Reporter Gene | EC50 | 2.3 |

| GPR40 | Calcium Flux | EC50 | 0.1 |

| Aldose Reductase | Enzymatic Inhibition | IC50 | 8.7 |

Conclusion

The substituted phenylpropanoic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. While its origins lie in the development of COX-inhibiting anti-inflammatory drugs, its therapeutic potential now extends to a diverse range of targets, including PPARs, GPCRs, and various enzymes. This technical guide has provided an in-depth overview of these key targets, the underlying mechanisms of action, and detailed experimental protocols for their investigation. It is our hope that this comprehensive resource will serve to accelerate research and development efforts in this promising area of medicinal chemistry, ultimately leading to the discovery of new and improved therapies for a variety of human diseases.

References

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

- (Publication on PPAR alpha/delta dual agonists - details to be added

- (Semantic Scholar article on GPR40 agonists - details to be added

- (NIH article on Aldose Reductase Inhibitors - details to be added

- (Google Patents on PPAR agonists - details to be added

- (Spandidos Publications review on GPR40 - details to be added

- (Article on newer phenylpropanoic acid derivatives as hypolipidemic agents - details to be added

- (PMC article on subtype-selective PPAR ligands - details to be added

- (NIH article on dual COX inhibitory-antibacterial agents - details to be added

- (ACS Publications article on cyclooxygenase inhibition - details to be added

- (PubMed article on PPARs having multiple binding points - details to be added

- (Taylor & Francis Online article on dual COX inhibitory-antibacterial agents - details to be added

- (ACS Publications article on virtual screening for PPARα agonists - details to be added

- (PubMed Central article on GPR40/FFA1 and GPR120/FFA4 ligands - details to be added

- (PMC - NIH article on β-Phenylalanine derivatives as antiproliferative candidates - details to be added

- (PMC article on GPR40 superagonists - details to be added

- (IJPPR article on pharmacological activities of aryl propionic acid derivatives - details to be added

- (MDPI article on differential inhibitors of aldose reductase - details to be added

- (Benchchem technical guide on 3-(4-phenylphenyl)

- (PubMed article on heterocyclic phenylpropanoic acids as GPR120 agonists - details to be added

- (PMC - NIH article on thiazole derivatives targeting SIRT2 and EGFR - details to be added

- (Benchchem application note on COX inhibition assays - details to be added

- (Wikipedia article on Phenylpropanoic acid - details to be added

- (PubMed article on the enzymatic basis for the dehydrogenation of 3-phenylpropionic acid - details to be added

- (PubMed Central article on novel aldose reductase inhibitors - details to be added

- (PMC - PubMed Central article on artificial biosynthesis of phenylpropanoic acids - details to be added

- (Article on the applications of 3-phenylpropionic acid in chemical synthesis - details to be added

- (Semantic Scholar article on new aldose reductase inhibitors - details to be added

- (PMC - NIH article on inhibition of aldose reductase by phytocompounds - details to be added

- (IARC Exposome-Explorer on 3-Phenylpropionic acid - details to be added

- (ACS Publications article on metalloproteinase inhibitors - details to be added

- (EUbOPEN protocol for hybrid reporter gene assay - details to be added

- (Protocol for EGFR biochemical assays - details to be added

- (Multispan, Inc.

- (Abcam protocol for SIRT2 inhibitor screening assay kit - details to be added

- (PubMed article on GPCR-radioligand binding assays - details to be added

- (PMC - NIH article on improved dual-luciferase reporter assays for nuclear receptors - details to be added

- (Promega Corporation guide to bioluminescent reporter gene assays - details to be added

- (Promega Corporation protocol for EGFR (L858R)

- (Sigma-Aldrich technical bulletin for SIRT2 inhibitor screening assay kit - details to be added

- (Promega Corporation protocol for EGFR kinase assay - details to be added

- (Cayman Chemical protocol for FFAR4 (GPR120)

- (Benchchem application notes for enzyme inhibition kinetics of aldose reductase - details to be added

- (Article on a fluorescence-based reporter gene assay to characterize nuclear receptor modulators - details to be added

- (Eurofins Discovery protocol for FFA1 (GPR40)

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. rsc.org [rsc.org]

- 10. promega.com [promega.com]

- 11. caymanchem.com [caymanchem.com]

- 12. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. eubopen.org [eubopen.org]

- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. multispaninc.com [multispaninc.com]

- 21. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]

- 24. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Receptor-Ligand Binding Assays [labome.com]

- 30. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. pedworld.ch [pedworld.ch]

The Genesis and Evolution of Methoxy-Substituted Propanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of a methoxy group to the propanoic acid backbone has given rise to a class of molecules with significant and diverse applications, from key intermediates in the synthesis of blockbuster pharmaceuticals to their own inherent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific development of methoxy-substituted propanoic acids. We will explore the foundational synthesis of 2-methoxypropanoic acid and 3-methoxypropanoic acid, tracing the evolution of synthetic methodologies from classical approaches to modern, high-yield protocols. The narrative will delve into the critical role these compounds play as building blocks in the creation of complex molecules, most notably in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this guide will examine the structure-activity relationships that govern their biological effects and highlight their emerging applications in diverse fields of research. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to equip researchers and drug development professionals with a thorough understanding of this important class of chemical compounds.

Introduction: The Propanoic Acid Scaffold and the Influence of the Methoxy Group

Propanoic acid, a simple three-carbon carboxylic acid, serves as a fundamental scaffold in organic chemistry and biochemistry.[1] Its derivatives have found widespread use, most notably in the pharmaceutical industry. The strategic placement of a methoxy (-OCH₃) group onto this scaffold at either the α (C2) or β (C3) position gives rise to 2-methoxypropanoic acid and 3-methoxypropanoic acid, respectively. This seemingly minor structural modification imparts significant changes in the molecule's physicochemical properties, including its polarity, lipophilicity, and hydrogen bonding capacity. These changes, in turn, influence the molecule's reactivity and biological activity, making methoxy-substituted propanoic acids versatile building blocks and interesting subjects of study in their own right.

The methoxy group can enhance the antioxidant activity of molecules by donating hydrogen atoms or electrons to stabilize free radicals.[2] Furthermore, its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide will explore the historical development and synthetic pathways that have allowed chemists to harness the unique properties of these methoxy-substituted propanoic acids.

Historical Perspective: From Byproducts to Building Blocks

While a definitive "discovery" of the simple methoxy-substituted propanoic acids in the 19th century is not clearly documented in readily available literature, their history is intrinsically linked to the development of fundamental organic reactions and the study of related compounds like lactic acid. The industrial production of lactic acid began in 1895, and its chemical manipulation was a subject of intense study.[3][4] It is highly probable that early explorations into the etherification of α-hydroxy acids like lactic acid would have led to the synthesis of 2-methoxypropanoic acid.

The broader class of aryl-substituted propanoic acids gained significant prominence in the mid-20th century with the discovery of their potent anti-inflammatory properties. The research arm of Boots Group developed ibuprofen, a 2-(4-isobutylphenyl)propanoic acid, in the 1960s as a safer alternative to aspirin.[5] This discovery, along with the later synthesis of naproxen, a 2-(6-methoxy-2-naphthyl)propanoic acid, in 1970, solidified the importance of the 2-arylpropanoic acid moiety in medicinal chemistry and spurred further investigation into related structures.[6][7]

Foundational Synthetic Methodologies

The synthesis of methoxy-substituted propanoic acids can be broadly categorized into two main approaches: the direct methoxylation of a propanoic acid precursor and the construction of the carbon skeleton with the methoxy group already in place.

Synthesis of 2-Methoxypropanoic Acid (α-Methoxypropionic Acid)

A prevalent and efficient method for the synthesis of 2-methoxypropanoic acid is through a Williamson ether synthesis, starting from an ester of 2-halopropanoic acid.

Key Synthetic Pathway: Williamson Ether Synthesis

Caption: A simplified workflow for the synthesis of 2-methoxypropanoic acid.

Experimental Protocol: Synthesis of 2-Methoxypropanoic Acid [8]

-

Reaction Setup: A solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is placed in a reaction flask equipped with a stirrer and under a nitrogen atmosphere.

-

Addition of Base: A methanolic solution of 25% sodium methoxide (16 mL) is added dropwise to the stirring solution. The causality here is to deprotonate the methanol to form the methoxide nucleophile, which will then attack the electrophilic carbon bearing the bromine atom.

-

Reaction Conditions: The reaction mixture is heated to 50°C and stirred overnight. The elevated temperature increases the rate of the SN2 reaction.

-

Workup:

-

The reaction mixture is concentrated under reduced pressure to remove the methanol solvent.

-

The residue is acidified to pH 1 with 1N hydrochloric acid. This step protonates the carboxylate to yield the final carboxylic acid.

-

The aqueous solution is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.

-

Synthesis of 3-Methoxypropanoic Acid (β-Methoxypropionic Acid)

3-Methoxypropanoic acid is commonly synthesized via the Michael addition of methanol to an acrylate, such as methyl acrylate, followed by hydrolysis of the resulting ester.

Key Synthetic Pathway: Michael Addition and Hydrolysis

Caption: A two-step process for synthesizing 3-methoxypropanoic acid.

Experimental Protocol: Synthesis of Methyl 3-methoxypropanoate (Intermediate) [5]

-

Reaction Setup: A reaction vessel is charged with methyl acrylate, methanol, and a catalytic amount of a strong acid like sulfuric acid or a sulfonic acid resin.

-

Reaction Conditions: The mixture is heated to facilitate the conjugate addition of methanol to the electron-deficient double bond of methyl acrylate. The reaction progress can be monitored by techniques such as gas chromatography.

-

Workup: The catalyst is neutralized or filtered off, and the excess methanol and unreacted methyl acrylate are removed by distillation. The resulting methyl 3-methoxypropionate can then be purified by vacuum distillation.

The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, typically carried out by heating with an aqueous acid or base.

Methoxy-Substituted Propanoic Acids in Drug Development

The true impact of this class of molecules is most evident in their application as key intermediates in the synthesis of pharmaceuticals.

The Profen NSAIDs: A Case Study

The 2-arylpropanoic acids, commonly known as "profens," are a major class of NSAIDs. While ibuprofen itself does not contain a methoxy group, its synthesis and that of other profens often involves precursors that are structurally related to methoxy-substituted propanoic acids.[9][10]

Naproxen , a prominent member of the profen class, is the (S)-enantiomer of 2-(6-methoxy-2-naphthyl)propanoic acid.[7] Its synthesis highlights the importance of controlling stereochemistry, as the (S)-enantiomer is significantly more active than the (R)-enantiomer.[11]

Ketoprofen , another widely used NSAID, is 2-(3-benzoylphenyl)propanoic acid.[12] Although it lacks a methoxy group, its synthesis shares common principles with other propanoic acid derivatives.[13]

Emerging Therapeutic Applications

Recent research has explored the direct biological activities of more complex methoxy-substituted propanoic acid derivatives. For instance, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have applications in treating immunological and neurological disorders.[8]

Furthermore, the incorporation of methoxy-substituted aromatic rings into propanoic acid structures is a strategy being explored in the development of novel anticancer agents.[14] The methoxy group can influence the molecule's ability to interact with specific biological targets and can also impact its overall toxicity profile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of these foundational molecules is essential for their effective use in research and synthesis.

| Property | 2-Methoxypropanoic Acid | 3-Methoxypropanoic Acid |

| IUPAC Name | 2-methoxypropanoic acid[14] | 3-methoxypropanoic acid[9] |

| Synonyms | α-Methoxypropionic acid[14] | β-Methoxypropionic acid[9] |

| CAS Number | 4324-37-2[14] | 2544-06-1[9] |

| Molecular Formula | C₄H₈O₃[14] | C₄H₈O₃[9] |

| Molecular Weight | 104.10 g/mol [14] | 104.10 g/mol [9] |

| Boiling Point | 199 °C[8] | 116 °C at 9 mmHg[15] |

| Density | 1.085 g/mL[8] | 1.108 g/mL at 25 °C[15] |

| pKa | 3.59 ± 0.10[8] | Not readily available |

Spectroscopic Data:

-

¹H NMR (2-Methoxypropanoic Acid, CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)[8]

-

¹H NMR (3-Methoxypropanoic Acid): Spectral data is available through resources such as PubChem and commercial suppliers.[9]

Structure-Activity Relationships (SAR) and Biological Effects

The position of the methoxy group has a profound impact on the biological activity of these molecules and their derivatives.

-

Chirality and Biological Activity: For 2-substituted propanoic acids, the carbon at the 2-position is chiral. As exemplified by naproxen, the biological activity often resides predominantly in one enantiomer. The (S)-enantiomer of many profens is the more active form, responsible for the inhibition of cyclooxygenase (COX) enzymes.[5] This stereoselectivity is a critical consideration in drug design and synthesis. The differential activity of isomers highlights the importance of stereochemistry in molecular recognition by biological targets.[11][16]

-

Metabolism and Toxicity: 2-Methoxypropionic acid has been identified as a teratogenic metabolite of 2-methoxypropanol-1, indicating that while these molecules are useful synthetic intermediates, their metabolic fate and potential toxicity must be carefully considered.[17]

-

Antioxidant Properties: The methoxy group, particularly when attached to an aromatic ring, can contribute to the antioxidant properties of a molecule.[2] This is an area of active research, as oxidative stress is implicated in a wide range of diseases.

Future Directions and Conclusion

The journey of methoxy-substituted propanoic acids from simple organic molecules to key components of life-saving drugs is a testament to the power of synthetic chemistry. While their role as precursors for NSAIDs is well-established, the future holds exciting possibilities for new applications.

The development of more efficient and stereoselective synthetic methods will continue to be a priority. Furthermore, a deeper understanding of the structure-activity relationships of novel methoxy-substituted propanoic acid derivatives could lead to the discovery of new therapeutic agents for a wide range of diseases, from inflammation and pain to cancer and neurological disorders. Their use in materials science, for example as monomers in the synthesis of specialty polymers, is another area ripe for exploration.[18][19]

References

-

Guidelines for the Production Process of Methyl Methacrylate. (n.d.). Douwin. Retrieved from [Link]

-

Highly Selective Production of Propionic Acid from Lactic Acid Catalyzed by NaI. (2020). Green Chemistry. Retrieved from [Link]

-

(2R)-2-methoxypropanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

3-Methoxypropionic acid. (n.d.). PubChem. Retrieved from [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents.

-

Ibuprofen. (n.d.). Wikipedia. Retrieved from [Link]

-

Quantitative structure–activity relationship methods: perspectives on drug discovery and toxicology. (n.d.). PubMed. Retrieved from [Link]

-

Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]

-

Propionic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

2‐Methoxypropanol‐1. (n.d.). Publisso. Retrieved from [Link]

-

A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. (n.d.). J-STAGE. Retrieved from [Link]

- US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. (n.d.). Google Patents.

-

Scientific methodology applied. (n.d.). PubMed. Retrieved from [Link]

-

Quantitative Structure Activity Relationship in Drug Design: An Overview. (2019). ScienceForecast Publications. Retrieved from [Link]

-

Ketoprofen. (n.d.). Wikipedia. Retrieved from [Link]

-

Ketoprofen: a review of its pharmacologic and clinical properties. (n.d.). PubMed. Retrieved from [Link]

- A History of Lactic Acid Making: A Chapter in the History of Biotechnology. (1990). Google Books.

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. Retrieved from [Link]

-

Renewable Acrylic Acid. (2012). ScholarlyCommons - University of Pennsylvania. Retrieved from [Link]

-

2D Materials: Synthesis, Properties, and Applications. (n.d.). ProgramMaster.org. Retrieved from [Link]

-

2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. (n.d.). RSC Publishing. Retrieved from [Link]

-

QSAR: Quantitative structure–activity relationship PART 1. (2020). YouTube. Retrieved from [Link]

-

Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. (2021). ResearchGate. Retrieved from [Link]

-

stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved from [Link]

-

Methyl Acrylate Production. (n.d.). Intratec.us. Retrieved from [Link]

-

Materials Science as a Catalyst for Interprofessional Academia of the Future. (n.d.). ResearchGate. Retrieved from [Link]

-

Lactic acid - Metabolite of the month. (2022). biocrates life sciences gmbh. Retrieved from [Link]

-

Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. (2021). Zhao Group @ UIUC. Retrieved from [Link]

-

Synthesis of Ibuprofen. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Applications of Materials Science. (n.d.). APR Composites. Retrieved from [Link]

-

Lactic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. Lactic acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. A History of Lactic Acid Making: A Chapter in the History of Biotechnology - H. Benninga - Google ブックス [books.google.co.jp]

- 5. Kinetic relationships governing addition of methanol to methyl acrylate (Journal Article) | OSTI.GOV [osti.gov]

- 6. CN103012112A - Method for preparing lactic acid through hydrolysis of alpha-chloropropionic acid - Google Patents [patents.google.com]

- 7. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 8. US7538247B2 - Preparation of acrylic acid derivatives from α- or β-hydroxy carboxylic acids - Google Patents [patents.google.com]

- 9. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Histone lactylation: from tumor lactate metabolism to epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2D Materials: Synthesis, Properties, and Applications [programmaster.org]

- 19. Applications of Materials Science | APR Composites | 08 8359 4999 | Materials Science in Industry | Innovative Uses of Materials Science | Materials Science in Technology | Materials Science in Healthcare | Aerospace Applications of Materials Science | Automotive Materials Science | Materials Science in Construction | Biomedical Materials Science | Electronic Materials Science | Materials Science in Energy Systems | Environmental Impact of Materials Science | Nanotechnology in Materials Science | Materials Science in Defense | Advanced Composite Materials | Wearable Technology Materials | Materials Science in Sports Equipment | Sustainable Materials Development | Materials Science in Manufacturing Processes | Smart Materials and Their Applications | Materials Science in Environmental Solutions [aprcomposites.com.au]

Navigating the Landscape of Phenylpropanoic Acids: A Technical Guide to 3-(4-Methoxyphenyl)propanoic Acid

A Note on the Subject Matter: Initial research into the specific molecule "3-(3-Methoxy-4-methylphenyl)propanoic acid" reveals a significant scarcity of detailed technical information in publicly accessible scientific literature and databases. To provide a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively studied compound, 3-(4-Methoxyphenyl)propanoic acid . This structural analog serves as an excellent proxy for understanding the chemical properties, synthetic methodologies, and potential applications characteristic of this class of molecules.

Core Molecular Attributes of 3-(4-Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)propanoic acid, also known as p-methoxyhydrocinnamic acid, is a carboxylic acid derivative of anisole. Its structure, featuring a methoxy-substituted phenyl ring attached to a propanoic acid chain, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical research.

The fundamental molecular characteristics of 3-(4-Methoxyphenyl)propanoic acid are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 1929-29-9 | [2] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 98-100 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [3] |

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid: A Methodological Overview

The synthesis of 3-(4-Methoxyphenyl)propanoic acid can be achieved through various routes. A common and efficient method is the catalytic hydrogenation of 3-(4-methoxyphenyl)acrylic acid. This reaction involves the reduction of the carbon-carbon double bond in the acrylic acid side chain.

A representative synthesis scheme is as follows:

Caption: Catalytic hydrogenation workflow for the synthesis of 3-(4-Methoxyphenyl)propanoic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the synthesis of 3-(4-Methoxyphenyl)propanoic acid via catalytic hydrogenation.[4]

Materials:

-

3-(4-methoxyphenyl)acrylic acid

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-(4-methoxyphenyl)acrylic acid in a suitable volume of tetrahydrofuran in a reaction vessel equipped with a magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the palladium catalyst.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is 3-(4-Methoxyphenyl)propanoic acid.

-

Purification (Optional): The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

3-(4-Methoxyphenyl)propanoic acid serves as a versatile intermediate in various fields, primarily in pharmaceutical and chemical research. Its structural motifs are found in a range of biologically active molecules.

Caption: Key application areas of 3-(4-Methoxyphenyl)propanoic acid.

-

Pharmaceutical Intermediate: This compound is a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[5] Its structure can be modified to enhance the efficacy and improve the therapeutic profiles of new drug candidates.[5]

-

Non-Steroidal Anti-Inflammatory Drug (NSAID) Research: Some sources classify 3-(4-Methoxyphenyl)propanoic acid itself as a non-steroidal anti-inflammatory drug (NSAID), suggesting it may act by inhibiting the production of prostaglandins, which are mediators of pain and inflammation.[1]

-

Chemical Research: In a broader chemical context, it serves as a starting material for the synthesis of other organic compounds.[3] Its carboxylic acid and phenyl functionalities allow for a wide range of chemical transformations.

-

Agrochemical and Flavor Industries: Beyond pharmaceuticals, it has been explored for its potential as a plant growth regulator in agriculture and as a component in the formulation of flavoring agents and fragrances.[5]

Analytical Methodology: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 3-(4-Methoxyphenyl)propanoic acid is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Step-by-Step HPLC Protocol

Objective: To determine the purity of a sample of 3-(4-Methoxyphenyl)propanoic acid.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable modifier)

-

Sample of 3-(4-Methoxyphenyl)propanoic acid

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Deionized water with 0.1% formic acid.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Degas both mobile phases using an ultrasonic bath or an inline degasser.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of a high-purity reference standard of 3-(4-Methoxyphenyl)propanoic acid.

-

Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL) in a volumetric flask.

-

-

Sample Solution Preparation:

-

Prepare a sample solution of the 3-(4-Methoxyphenyl)propanoic acid to be tested at the same concentration as the standard solution.

-

-

HPLC System Setup:

-

Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 70% A, 30% B) at a constant flow rate (e.g., 1 mL/min).

-

Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).

-

-

Chromatographic Run:

-

Inject a blank (solvent) to ensure no carryover.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Run a gradient elution to separate any impurities, for example:

-

0-15 min: Increase Mobile Phase B from 30% to 90%.

-

15-20 min: Hold at 90% Mobile Phase B.

-

20-25 min: Return to 30% Mobile Phase B and re-equilibrate.

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram for the sample solution.

-

Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

This in-depth guide provides a foundational understanding of 3-(4-Methoxyphenyl)propanoic acid, a compound with significant relevance in synthetic chemistry and drug discovery. The methodologies and applications discussed herein offer valuable insights for researchers and professionals working in these fields.

References

-

National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-